molecular formula C20H24N2O4S B2676317 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide CAS No. 1170844-76-4

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2676317
CAS RN: 1170844-76-4
M. Wt: 388.48
InChI Key: HYVHHBOLIWBIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

  • Oxidation reactions involving similar tetrahydroisoquinoline derivatives have been explored, demonstrating quantitative production of compounds through specific oxidative conditions, offering insights into synthetic pathways that could be applicable for modifying or synthesizing derivatives of the compound (Hoshino, Suzuki, & Ogasawara, 2001).
  • Studies on the intramolecular hydrogen bonds involving polar CH groups in related methanesulfonamides highlight the role of molecular structure in influencing chemical properties and reactivity, which could be relevant for understanding the behavior of the target compound in various chemical contexts (Li & Sammes, 1983).

Molecular Interactions and Complex Formation

  • Research on the synthesis and characterization of iminooxime ligands and their complexes, including tetrahydroquinazolin derivatives, sheds light on potential coordination chemistry applications. Such studies might inform the development of metal complexes with the target compound for catalysis or material science applications (Mutlu & Irez, 2008).

Potential Biomedical Applications

  • The inhibition of methionine aminopeptidase by quinolinyl sulfonamides, as investigated in certain studies, suggests that structurally related compounds could serve as leads or models for designing new inhibitors with therapeutic potential. This could point towards biomedical research applications for the compound , particularly in enzyme inhibition and drug discovery (Huang et al., 2006).

Materials Science and Luminescence

  • Investigations into the luminescence properties of tetrakis(4-methoxyphenyl)methane highlight the potential of organometallic compounds in materials science, especially in developing new luminescent materials. Similar research on the target compound could explore its use in optoelectronics or as a phosphorescent marker (Guieu et al., 2013).

properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-5-3-6-16(11-15)14-27(24,25)21-18-9-8-17-7-4-10-22(19(17)12-18)20(23)13-26-2/h3,5-6,8-9,11-12,21H,4,7,10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVHHBOLIWBIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide

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